molecular formula C16H20N2O3 B13329541 tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate

tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate

Cat. No.: B13329541
M. Wt: 288.34 g/mol
InChI Key: SNRGLQCENMKJDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate: is a synthetic organic compound that features a tert-butyl ester group, an oxetane ring, and an indazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the oxetane ring through a cyclization reaction, followed by the introduction of the indazole moiety via a coupling reaction. The final step involves esterification to introduce the tert-butyl group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods: Industrial production of this compound may involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of raw materials and reagents is also crucial to ensure the sustainability and cost-effectiveness of the production process .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the indazole moiety or the oxetane ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to introduce different substituents on the indazole ring or the oxetane ring.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific reaction being carried out .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the indazole or oxetane rings .

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies .

Biology: In biological research, this compound can be used as a probe to study the interactions of indazole-containing molecules with biological targets. It may also serve as a precursor for the synthesis of bioactive molecules with potential therapeutic applications.

Medicine: In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its structural features make it a promising scaffold for the development of inhibitors or modulators of specific biological pathways.

Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties, such as polymers or coatings. Its reactivity and stability make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The indazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with biological macromolecules. The oxetane ring can also contribute to the compound’s binding affinity and specificity by providing a rigid and sterically constrained framework .

Comparison with Similar Compounds

  • tert-Butyl 4-(oxetan-3-yl)piperazine-1-carboxylate
  • tert-Butyl 3-(1,3-dihydro-2H-isoindol-2-yl)-3-(2-methoxy-2-oxoethyl)azetidine-1-carboxylate

Comparison: Compared to similar compounds, tert-Butyl 2-(1-(oxetan-3-yl)-1H-indazol-7-yl)acetate stands out due to the presence of both the indazole and oxetane moieties. This unique combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C16H20N2O3

Molecular Weight

288.34 g/mol

IUPAC Name

tert-butyl 2-[1-(oxetan-3-yl)indazol-7-yl]acetate

InChI

InChI=1S/C16H20N2O3/c1-16(2,3)21-14(19)7-11-5-4-6-12-8-17-18(15(11)12)13-9-20-10-13/h4-6,8,13H,7,9-10H2,1-3H3

InChI Key

SNRGLQCENMKJDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC2=C1N(N=C2)C3COC3

Origin of Product

United States

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